
3,4-dichloro-N-pentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-pentylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s by Pfizer Inc. as part of their research into the endocannabinoid system. Since then, CP 55,940 has been used in numerous scientific studies to investigate its effects on the body and its potential as a therapeutic agent.
Mécanisme D'action
CP 55,940 works by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, inflammation, and mood. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and produce a variety of effects.
Biochemical and Physiological Effects
CP 55,940 has been shown to produce a variety of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain. It has also been shown to have anti-inflammatory properties, meaning it can reduce inflammation. In addition, it has been shown to have neuroprotective properties, meaning it can protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
CP 55,940 has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with.
However, there are also some limitations to using CP 55,940 in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. In addition, its effects can be difficult to interpret, as they can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on CP 55,940. One area of interest is its potential as a therapeutic agent for pain and inflammation. It has been shown to have analgesic and anti-inflammatory properties, and further research is needed to determine its potential for treating these conditions.
Another area of interest is its potential as a neuroprotective agent. It has been shown to have neuroprotective properties, and further research is needed to determine its potential for treating neurological disorders.
In addition, there is interest in developing new synthetic cannabinoids based on the structure of CP 55,940. These compounds could be used to study the endocannabinoid system and could have potential therapeutic applications.
Conclusion
CP 55,940 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has a high affinity for the CB1 and CB2 receptors and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. While there are some limitations to using CP 55,940 in lab experiments, it remains a useful tool for studying the endocannabinoid system and has potential for future therapeutic applications.
Méthodes De Synthèse
CP 55,940 is synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 1-pentylamine to form 3,4-dichloro-N-pentylaniline. This is then reacted with 1,1,1-trimethylsilyloxyethyne to form 3,4-dichloro-N-pentylbenzamide.
Applications De Recherche Scientifique
CP 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body. This makes it a promising candidate for the treatment of a variety of conditions, including pain, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
7702-74-1 |
|---|---|
Nom du produit |
3,4-dichloro-N-pentylbenzamide |
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
3,4-dichloro-N-pentylbenzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Clé InChI |
CSROGYZTXCVMDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
7702-74-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





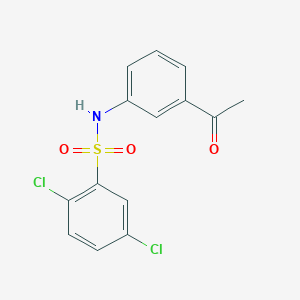
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
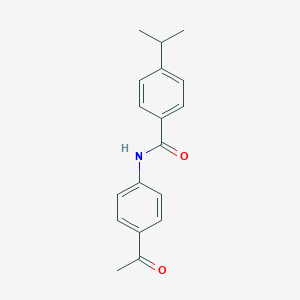
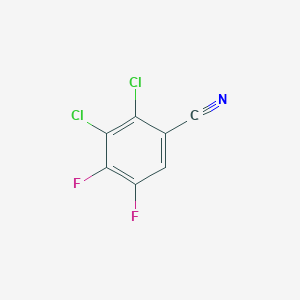

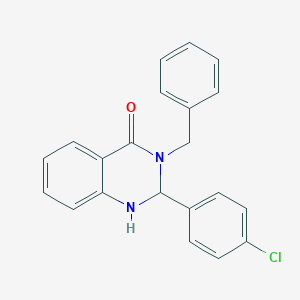
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
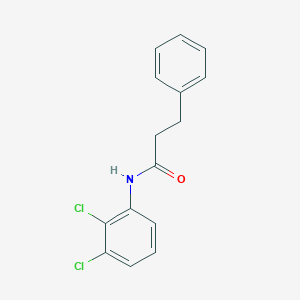
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
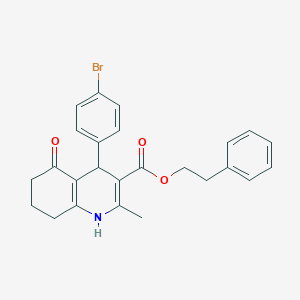
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
